Dimethyl tridecanedioate

Overview

Description

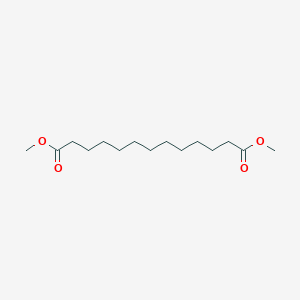

Dimethyl tridecanedioate (CAS: 1472-87-3) is a diester derived from tridecanedioic acid (HOOC-(CH₂)₁₁-COOH) esterified with methanol. Its molecular formula is C₁₅H₂₈O₄, with a molecular weight of 272.37 g/mol. This compound is primarily used in research settings, particularly in polymer chemistry and material science, where its long aliphatic chain contributes to flexibility and thermal stability in synthesized materials .

Mechanism of Action

Target of Action

The primary targets of Dimethyl Tridecanedioate are currently unknown . The term ‘target’ is often used in scientific literature to describe the specific molecular target (protein, RNA molecule, etc.) that a drug interacts with to initiate a biological response .

Mode of Action

It is believed that the mode of action of similar compounds involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Similar compounds have been shown to transform dialkyl phthalates to phthalate via corresponding monoalkyl phthalates . The degradation kinetics of similar compounds was best fitted by a first-order kinetic equation .

Pharmacokinetics

The molecular weight of this compound is 272.3804 , which may influence its bioavailability and distribution within the body.

Biological Activity

Dimethyl tridecanedioate, also known as dimethyl dodecanedioate, is an organic compound with the molecular formula . It belongs to the category of dicarboxylic acid dimethyl esters and has garnered attention for its potential applications in various fields, including polymer chemistry and pharmaceuticals. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is a crystalline solid at room temperature with a molecular weight of approximately 258.35 g/mol. Its structure consists of a long carbon chain with two ester functional groups, which contribute to its unique physical and chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.35 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the esterification of tridecanedioic acid with methanol in the presence of an acid catalyst. This process allows for the production of high-purity this compound suitable for various applications.

Currently, the specific mechanism of action for this compound in biological systems remains largely undocumented. However, similar compounds have shown potential mechanisms involving:

- Nuclear Factor Erythroid 2-related Factor (Nrf2) : This pathway is associated with an anti-inflammatory immune response and neuroprotection.

- Biochemical Pathway Interactions : Related compounds have been shown to transform dialkyl phthalates into less toxic forms, suggesting potential metabolic pathways for this compound.

Toxicology and Safety

Research indicates that this compound exhibits low toxicity, making it suitable for industrial applications. However, comprehensive toxicity studies are still needed to fully understand its safety profile.

Applications in Research

This compound has been explored in various scientific domains:

- Polymer Chemistry : It serves as a precursor in synthesizing polymers and other chemical intermediates. For instance, similar compounds have been utilized to create high-purity polyesters from natural oils through catalytic reactions.

- Medical Applications : While direct medical applications of this compound are not extensively documented, its structural relatives have been studied for their therapeutic effects, such as anti-inflammatory properties and potential use in drug formulations.

Case Studies

- Polymer Synthesis : Research has demonstrated that long-chain diesters like this compound can be used to produce oligoesters through hydrogenation processes, enhancing material properties for industrial applications (Furst et al., 2012).

- Toxicological Studies : Investigations into related compounds have highlighted their safety profiles in animal models, providing insights into the potential risks associated with higher doses (RIFM, 2019).

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 272.38 g/mol

- CAS Number : 1472-87-3

- InChI Key : WWSBQOYADFGDQE-UHFFFAOYSA-N

Dimethyl tridecanedioate features a structure that includes two ester groups attached to a long carbon chain, which contributes to its unique properties such as hydrophobicity and compatibility with various solvents.

High-Performance Liquid Chromatography (HPLC)

This compound is utilized in HPLC for the separation and analysis of complex mixtures. A specific method involves using a reverse phase HPLC technique where the mobile phase consists of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for preparative separations, making it valuable in pharmacokinetics studies .

| Application | Details |

|---|---|

| HPLC Separation | Reverse phase method using acetonitrile and water |

| Suitable for | Isolation of impurities in preparative separation |

Mass Spectrometry (MS)

For MS-compatible applications, phosphoric acid can be replaced with formic acid to enhance ionization efficiency. This adaptability allows researchers to analyze various compounds effectively using mass spectrometry techniques .

Synthetic Biology Research

This compound serves as a crucial intermediate in synthetic biology. It is employed in the synthesis of bio-based polymers and other materials that are environmentally friendly alternatives to conventional petrochemical products. Its long carbon chain structure makes it an excellent candidate for creating biodegradable materials that can reduce environmental impact .

Case Study: Polymer Synthesis

A research study demonstrated the use of this compound in synthesizing biodegradable polyesters through polycondensation reactions. The resulting polymers exhibited favorable thermal properties and mechanical strength, making them suitable for packaging applications.

Case Study: Drug Delivery Systems

Another application explored the incorporation of this compound into drug delivery systems, where it acted as a carrier for hydrophobic drugs. The study highlighted its ability to enhance drug solubility and release profiles, suggesting potential use in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl tridecanedioate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via esterification of tridecanedioic acid with methanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux. Key parameters include molar ratios (acid:alcohol ~1:2–3), temperature control (60–80°C), and reaction time (6–12 hours). Post-synthesis purification involves fractional distillation or recrystallization to remove unreacted diacid and byproducts . For reproducibility, ensure consistent catalyst concentration and solvent drying (e.g., molecular sieves).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester group formation (δ ~3.6–3.8 ppm for methoxy protons; δ ~170–175 ppm for carbonyl carbons). Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects low-abundance impurities (<1%). Always report retention indices and spectral matches against reference libraries .

Q. What are the critical steps in isolating this compound from reaction mixtures with high yield?

After neutralization (e.g., NaHCO₃ wash), liquid-liquid extraction with dichloromethane or ethyl acetate isolates the ester. Solvent removal via rotary evaporation is followed by vacuum distillation (bp ~150–160°C at 1 mmHg). Recrystallization from ethanol/water mixtures improves purity (>98%). Monitor by thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamic modeling enhance the scalability of this compound synthesis?

Kinetic studies (e.g., time-resolved GC or in-situ FTIR) quantify rate constants for esterification and side reactions (e.g., diacid dimerization). Thermodynamic models (e.g., UNIFAC) predict phase equilibria for solvent selection. Computational fluid dynamics (CFD) optimizes heat/mass transfer in pilot-scale reactors. Validate models using fixed-bed reactor data to minimize energy use and maximize conversion (>90%) .

Q. What advanced analytical strategies address matrix interference when quantifying this compound in biological or environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., d₆-dimethyl tridecanedioate) improves accuracy in complex matrices. Solid-phase extraction (SPE) using C18 cartridges reduces lipid interference. For environmental samples, employ accelerated solvent extraction (ASE) with acetone/hexane (1:1) and quantify limits of detection (LOD) <10 ng/mL .

Q. How do computational methods (e.g., DFT) elucidate the degradation pathways of this compound under oxidative conditions?

Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) predict bond dissociation energies for hydrolysis or radical-mediated oxidation. Compare computed intermediates (e.g., peroxy radicals) with experimental LC-MS/MS fragmentation patterns. Validate using kinetic isotope effects (KIEs) in deuterated solvents .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Use factorial design (e.g., 2³ DOE) to test interactions between temperature, catalyst loading, and solvent polarity. Conflicting data may arise from impurity profiles (e.g., residual diacid in GC-MS) or moisture content. Replicate studies under inert atmospheres (N₂/Ar) and characterize catalysts via X-ray photoelectron spectroscopy (XPS) to confirm active sites .

Q. How can stability studies under accelerated aging conditions inform storage protocols for this compound?

Conduct stress tests at 40–60°C/75% RH over 4–12 weeks. Monitor degradation (e.g., hydrolysis to diacid) via HPLC-UV. Fit data to Arrhenius models to predict shelf life (t₉₀). Recommend storage in amber glass under nitrogen with desiccants to minimize ester hydrolysis .

Q. Methodological Considerations

- Data Validation: Cross-validate NMR/GC-MS results with independent labs to address instrument bias .

- Contradiction Analysis: Use systematic replication and meta-analysis to harmonize disparate findings .

- Ethical Compliance: Adhere to safety protocols (e.g., SDS guidelines) for handling flammable/toxic reagents .

Comparison with Similar Compounds

Structural and Physical Properties

Dimethyl tridecanedioate belongs to a family of aliphatic diesters. Key structural variations among analogs include:

- Chain length of the diacid backbone : Ranges from C₁₀ (decanedioate) to C₁₅ (pentadecanedioate).

- Ester groups : Methyl, ethyl, or butyl substituents.

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chain Length (Carbons) | Ester Group |

|---|---|---|---|---|---|

| This compound | 1472-87-3 | C₁₅H₂₈O₄ | 272.37 | 13 | Methyl |

| Dimethyl Decanedioate | Not specified | C₁₂H₂₂O₄ | 230.30 | 10 | Methyl |

| Dimethyl Pentadecanedioate | 36575-82-3 | C₁₇H₃₂O₄ | 300.43 | 15 | Methyl |

| Diethyl Dodecanedioate | Not specified | C₁₆H₃₀O₄ | 286.39 | 12 | Ethyl |

| Dibutyl Decanedioate | 109-43-3 | C₁₈H₃₄O₄ | 314.46 | 10 | Butyl |

Key Observations :

- Longer diacid chains (e.g., pentadecanedioate) increase molecular weight and hydrophobicity, reducing water solubility.

- Methyl esters (e.g., dimethyl decanedioate) exhibit higher volatility compared to ethyl or butyl analogs .

Research Findings :

Properties

IUPAC Name |

dimethyl tridecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-18-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)19-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBQOYADFGDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061717 | |

| Record name | Dimethyl tridecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-87-3 | |

| Record name | Dimethyl brassylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl brassylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanedioic acid, 1,13-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl tridecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl tridecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BRASSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIW8EWM34G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.